5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
5-bromo-4,6-difluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-7-4(10)2-5-3(8(7)11)1-6(13)12-5/h2H,1H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRAJOLJFWRBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2NC1=O)F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the desired indole derivative in good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 serves as a primary site for substitution due to its electronegativity and leaving-group potential. Fluorine substituents at positions 4 and 6 activate the aromatic ring toward nucleophilic attack by stabilizing transition states through electron-withdrawing effects.
Mechanistic Insight : The reaction proceeds via a two-step addition-elimination mechanism. Fluorine atoms enhance ring polarization, facilitating nucleophilic attack at position 5 .
Cross-Coupling Reactions
The bromine substituent enables participation in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, to form carbon-carbon or carbon-nitrogen bonds.
Limitations : Steric hindrance from fluorine substituents can reduce coupling efficiency in bulky aryl boronic acids.
Reduction of the Ketone Group
The ketone at position 2 is amenable to reduction, yielding secondary alcohols or fully saturated indoline derivatives.
Side Reactions : Over-reduction may lead to ring saturation or debromination under prolonged hydrogenation .
Condensation and Cyclization
The ketone group reacts with nucleophiles like hydrazines to form hydrazones, which cyclize under acidic conditions to yield heterocycles.
Applications : These products are intermediates in synthesizing bioactive indazole and pyrazole derivatives .
Electrophilic Substitution
Despite fluorine’s deactivating effects, the indole core permits electrophilic substitution at positions 3 and 7, directed by the electron-rich pyrrole ring.
Regioselectivity : Nitration favors position 3 due to steric and electronic factors .
Oxidation and Functionalization
The dihydroindole moiety can be oxidized to regenerate the aromatic indole system or functionalized via enolate chemistry.
Challenges : Over-oxidation may degrade the indole ring if reaction times exceed optimal durations .
Scientific Research Applications
Anticancer Activity
Research has shown that indole derivatives exhibit significant anticancer properties. In vitro studies indicate that 5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one can induce apoptosis in cancer cell lines. For example, a study demonstrated its effectiveness against breast cancer cells, leading to cell cycle arrest and increased levels of pro-apoptotic proteins.
Antiviral Properties
This compound has also been investigated for its antiviral activity. It has shown promise in inhibiting viral replication in several models, including HIV and influenza viruses. The mechanism involves interference with viral entry or replication processes within host cells .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating inflammatory cytokines and signaling pathways. Studies have reported its potential in treating conditions such as rheumatoid arthritis by reducing inflammation markers in animal models.
The compound has been linked to various biological activities including:
- Antimicrobial : Effective against a range of bacteria and fungi.
- Antidiabetic : Shows potential in regulating blood glucose levels.
- Antioxidant : Protects cells from oxidative stress .
Case Study 1: Anticancer Mechanism
A recent study published in a peer-reviewed journal highlighted the anticancer mechanism of this compound. The researchers treated human breast cancer cell lines with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. These findings suggest that the compound could be further developed into a therapeutic agent for breast cancer treatment.
Case Study 2: Antiviral Efficacy
In another study focusing on antiviral properties, researchers evaluated the effectiveness of this compound against the influenza virus. The results indicated a significant reduction in viral titers when cells were pre-treated with the compound prior to infection. This suggests that it may serve as a potential lead compound for antiviral drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen Variations
Table 1: Key Structural and Physicochemical Comparisons
- Positional Isomerism: The compound 6-bromo-5,7-difluoro-2,3-dihydro-1H-indol-2-one () differs in halogen placement (Br at position 6 vs. 5 in the target compound).
- Halogen Substitution : Replacing fluorine with chlorine (e.g., 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one , ) increases molecular weight and polarizability. The chloro derivative exhibits a higher melting point (229–230°C) compared to fluoro analogs, likely due to stronger intermolecular interactions .
Core Heterocycle Modifications
Indenone vs. Indol-2-one
The compound 2-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one () replaces the indole nitrogen with a carbon, forming an indenone structure. This modification eliminates hydrogen-bonding capability and reduces basicity, impacting solubility and reactivity .
Indazole Derivatives
5-Bromo-4,7-difluoro-1H-indazole () shares halogen positions (Br at 5, F at 4/7) but features an indazole core.
Functional Group Additions
The heptadecafluorodecyl sulfonyl-substituted indol-2-one () demonstrates how bulky fluorinated groups drastically increase molecular weight (764.29 g/mol) and hydrophobicity. Such modifications are relevant for designing lipid-soluble inhibitors or surfactants .
Biological Activity
Overview
5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and viral infections. Its unique molecular structure allows it to interact with multiple biological targets, making it a valuable subject for research.
- Molecular Formula : C₈H₄BrF₂NO
- Molecular Weight : 248.024 g/mol
- CAS Number : 1857381-07-7
1. Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : The compound disrupts the cell cycle, leading to reduced growth rates in cancer cells.
- Activation of apoptotic pathways : It promotes the activation of caspases and other pro-apoptotic factors.
2. Antiviral Properties
The compound has also demonstrated antiviral activity against several viruses. For instance:
Research Findings and Case Studies
The biological activity of this compound can be attributed to its ability to bind with high affinity to various receptors involved in cellular signaling pathways. This binding can lead to:
- Modulation of gene expression related to cell survival and proliferation.
- Interaction with enzymes involved in metabolic pathways that are dysregulated in cancer and viral infections.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other indole derivatives:
| Compound Name | Structure | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| 5-Fluoroindole | 5-Fluoroindole | Moderate (IC50 ~20 µM) | Low |
| 6-Aminoindole | 6-Aminoindole | High (IC50 ~15 µM) | Moderate |
Uniqueness : Compared to these compounds, this compound may exhibit enhanced selectivity and potency due to the presence of bromine and fluorine substituents that influence its interaction with biological targets.
Q & A
Basic: What are the recommended synthetic routes for 5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one with high purity?
Methodological Answer:
The synthesis typically involves halogenation and cyclization strategies. For bromo-fluoro indole derivatives, alkylation of precursor triazoles or hydrazones (e.g., using 1-iodobutane or bromo-ethanone derivatives) is common. A stepwise approach includes:
Halogenation : Introduce bromine and fluorine substituents via electrophilic substitution or metal-catalyzed cross-coupling reactions.
Cyclization : Use acidic or thermal conditions to form the indole-2-one core.
Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures ensures ≥95% purity, validated by HPLC or GC analysis .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .
- Storage : Store in sealed, amber glass containers under refrigeration (2–8°C) in a dry, ventilated area. Monitor for decomposition via periodic NMR or FTIR analysis .
Advanced: What experimental designs are suitable for studying the environmental fate of halogenated indole derivatives like this compound?
Methodological Answer:
Adopt a multi-phase approach inspired by long-term environmental studies:
Lab Studies :
- Physicochemical Properties : Measure log P, solubility, and hydrolysis rates under varying pH/temperature .
- Biotic Transformations : Use microbial consortia to assess biodegradation pathways.
Field Studies :
- Deploy passive samplers in water/soil matrices to track distribution and bioaccumulation.
Data Integration : Apply QSAR models to predict ecotoxicity and cross-validate with experimental LC50/EC50 values .
Advanced: How can researchers resolve contradictions in reported reactivity data for halogenated indole derivatives?
Methodological Answer:
- Systematic Variability Testing : Use split-plot designs to isolate variables (e.g., solvent polarity, catalyst loading) .
- Computational Validation : Perform DFT calculations to map reaction pathways and identify kinetic/thermodynamic bottlenecks. Cross-reference with experimental NMR/X-ray data .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns and dihydro-indole ring conformation.
- X-ray Crystallography : Resolve crystal packing and halogen bonding interactions .
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns for Br/F atoms.
- HPLC/GC : Assess purity (>97%) using C18 columns or capillary GC with flame ionization detection .
Advanced: What theoretical frameworks guide mechanistic studies of this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like MOE or AutoDock to predict binding affinities with enzymes (e.g., cytochrome P450 isoforms) .
- Free-Energy Perturbation (FEP) : Quantify ligand-protein binding energies to optimize inhibitor design.
- Kinetic Modeling : Apply Michaelis-Menten or Hill equations to study enzyme inhibition kinetics, validated by fluorometric assays .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Standardized Protocols : Document reaction parameters (temperature, stirring rate, reagent ratios) in detail.
- Batch Testing : Replicate synthesis across ≥3 independent trials, reporting yield and purity ranges.
- Reference Standards : Use commercial indole derivatives (e.g., 4-Bromo-2,6-difluorophenylacetic acid) as internal controls .
Advanced: What methodologies assess the compound’s stability under oxidative stress?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to H2O2, UV light, or elevated temperatures. Monitor degradation products via LC-MS .
- Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant capacity.
- EPR Spectroscopy : Detect and characterize free radical intermediates formed during oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
